5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2S/c18-14-8-7-13(27-14)16(25)19-11-3-5-12(6-4-11)24-21-15(20-22-24)17(26)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHULASYQPELCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions. One approach starts with the functionalization of thiophene-2-carboxylic acid, followed by the introduction of the chlorinated phenyl group. The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction. The tetrazole ring formation generally involves cycloaddition reactions using azides and nitriles under controlled conditions.
Industrial Production Methods:
Industrial production of this compound would likely rely on batch or continuous flow synthesis techniques, ensuring high purity and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for scalability.
Chemical Reactions Analysis
Reactivity of the Thiophene-2-Carboxamide Moiety
The 5-chloro-thiophene-2-carboxamide segment is prone to nucleophilic substitution and hydrolysis:
Nucleophilic Substitution at C5
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The electron-withdrawing carboxamide group activates the chlorine at C5 for substitution.
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Example Reaction :
Hydrolysis of the Carboxamide Group
-
Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:
\text{Ar-CONHR} \xrightarrow{\text{HCl (aq) or NaOH (aq)}} \text{Ar-COOH} + \text{R-NH}_2}
Tetrazole Ring Reactivity
The 2H-tetrazole group participates in cycloaddition and alkylation:
1,3-Dipolar Cycloaddition
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The tetrazole acts as a dipolarophile in reactions with alkynes:
Alkylation at N1
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Alkylation with alkyl halides occurs at the less hindered N1 position:
Pyrrolidine-1-Carbonyl Group Reactions
The pyrrolidine carbonyl moiety undergoes hydrolysis and condensation:
Amide Hydrolysis
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Hydrolysis under acidic conditions yields pyrrolidine and carboxylic acid:
Condensation with Amines
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The carbonyl group reacts with primary amines to form Schiff bases:
Cross-Functional Reactivity
Stability Under Physiological Conditions
-
pH-Dependent Degradation :
Synthetic Modifications
Derivatization strategies to enhance solubility or activity:
Table 1: Functionalization of Key Groups
| Target Group | Reagent | Product | Application |
|---|---|---|---|
| Thiophene-Cl | NaN₃, DMSO | 5-Azido-thiophene-2-carboxamide | Click chemistry scaffolds |
| Tetrazole NH | CH₃I, K₂CO₃ | N1-Methyltetrazole | Metabolic stability |
| Pyrrolidine carbonyl | NH₂OH·HCl | Hydroxamic acid derivative | Metal chelation |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions, including the formation of the pyrrolidine and tetrazole moieties. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing a range of potential therapeutic effects:
1. Antihypertensive Activity:
Research indicates that derivatives containing the tetrazole group exhibit antihypertensive effects by inhibiting phosphodiesterase enzymes (PDE3), which play a crucial role in regulating vascular tone and blood pressure. For instance, compounds similar to this compound have shown promising results in reducing blood pressure in animal models through modulation of nitric oxide pathways .
2. Antioxidant Properties:
Compounds with similar structural features have demonstrated significant antioxidant activity. The DPPH radical scavenging assay has been used to evaluate these properties, showing that certain derivatives can outperform established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
3. Antimicrobial Activity:
The compound's derivatives have been tested against various bacterial and fungal strains, showing activity comparable to standard antibiotics such as penicillin and fluconazole. This antimicrobial efficacy indicates potential applications in treating infections caused by resistant strains .
Therapeutic Applications
Given its diverse biological activities, this compound may be explored for several therapeutic applications:
| Application | Potential Benefits |
|---|---|
| Antihypertensive | Reduces blood pressure, potentially safer than current medications |
| Antioxidant | Protects against oxidative damage, useful in chronic diseases |
| Antimicrobial | Treats infections effectively, especially resistant strains |
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Antihypertensive Effects: A study demonstrated that a tetrazole derivative significantly lowered blood pressure in spontaneously hypertensive rats, indicating its potential as a new antihypertensive agent .
- Antioxidant Activity Assessment: In research comparing various synthesized derivatives, one compound was found to have antioxidant activity 1.5 times greater than ascorbic acid, highlighting its potential for use in formulations aimed at oxidative stress reduction .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, which can modulate biological pathways. The tetrazole group, for instance, is known to mimic carboxylate groups in biological systems, enhancing its binding affinity to certain proteins.
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s thiophene-tetrazole core distinguishes it from analogs with alternative heterocycles:
- Thiadiazole Derivatives: Compounds like 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () and 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () utilize 1,3,4-thiadiazole rings. Thiadiazoles are sulfur- and nitrogen-rich, offering diverse electronic properties but may exhibit lower metabolic stability compared to tetrazoles .
- Pyrimidine Derivatives: Compounds such as 5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-fluorophenyl)methylsulfonyl]-4-pyrimidinecarboxamide () feature pyrimidine cores.
Substituent Effects
- Pyrrolidine-1-carbonyl : This substituent on the tetrazole ring may improve solubility through hydrogen bonding, contrasting with the isopropyl group in ’s compound, which increases lipophilicity .
- Sulfonyl vs. Carbonyl : Pyrimidine derivatives in incorporate sulfonyl groups, which are bulkier and more electron-withdrawing than the carbonyl groups in the target compound, affecting binding interactions .
Research Findings and Implications
- Bioisosteric Advantages : The tetrazole in the target compound may confer superior metabolic stability over thiadiazoles, which are prone to oxidative degradation .
- Solubility vs. Lipophilicity : The pyrrolidine-1-carbonyl group likely enhances aqueous solubility compared to the isopropyl group in ’s compound, making the target more suitable for oral administration .
- Electronic Effects : The chloro substituent on the thiophene ring could modulate electron density, influencing binding to hydrophobic enzyme pockets, whereas nitro groups in ’s compounds may act as stronger electron-withdrawing moieties .
Biological Activity
5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide, identified by its CAS number 1396637-42-5, represents a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.9 g/mol. The structure features a thiophene ring, a tetrazole moiety, and a pyrrolidine carbonyl group, which are critical for its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition is crucial in cancer therapy as it disrupts angiogenesis, the process through which tumors develop their blood supply.
Inhibition of VEGFR-2
A study published in 2013 demonstrated that related compounds showed selective inhibition of VEGFR-2 over other receptors like EGFR and PDGFR-β. The most potent inhibitors were found to be effective at concentrations significantly lower than traditional chemotherapeutics such as sunitinib and erlotinib .
Anticancer Efficacy
In vitro studies have shown that compounds with similar structural features to this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. For instance:
- Chlorine Substitution : The presence of chlorine at the 5-position enhances the anticancer properties by increasing electron density in the aromatic system.
- Pyrrolidine Carbonyl Group : This moiety contributes to improved binding affinity towards target proteins involved in tumor growth and metastasis .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Inhibitory Effects : A compound structurally related to our target demonstrated a marked reduction in tumor volume in xenograft models when administered at doses correlating with its IC50 values.
- Combination Therapies : Research has indicated that combining this class of compounds with existing chemotherapeutics may enhance overall treatment efficacy due to synergistic effects observed in cellular assays.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1396637-42-5 |
| Molecular Formula | C17H15ClN6O2S |
| Molecular Weight | 402.9 g/mol |
| Anticancer Activity (IC50) | 1.61 - 1.98 µg/mL |
| Target | VEGFR-2 |
| Mechanism | RTK Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
